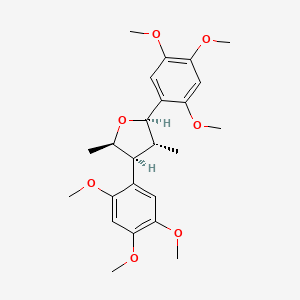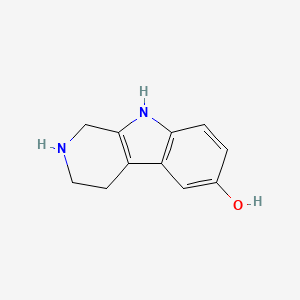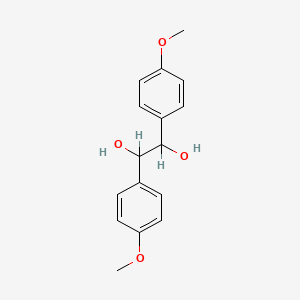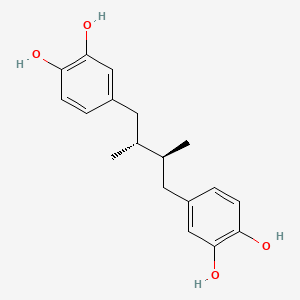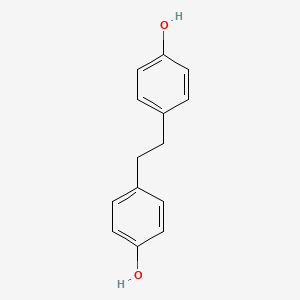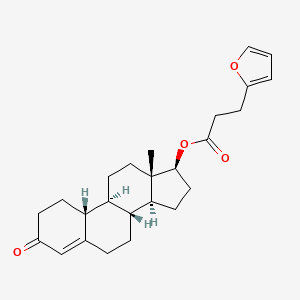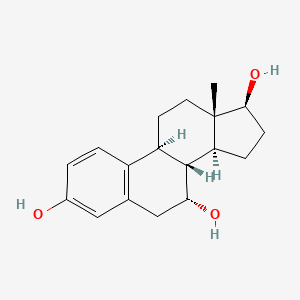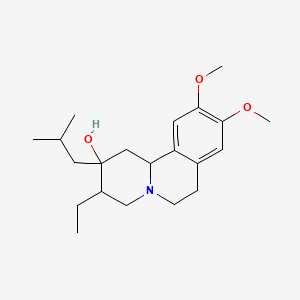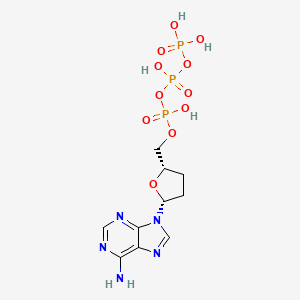
2',3'-双脱氧腺苷三磷酸 (ddATP)
描述
2',3'-Dideoxyadenosine triphosphate is a derivative of the nucleoside 2',3'-dideoxyadenosine, known for its lethal effect on E. coli by irreversibly blocking DNA synthesis. It is hypothesized that the triphosphate form of this compound is incorporated terminally into cellular DNA, halting further synthesis. Studies have demonstrated its ability to inhibit DNA synthesis in vitro by competing with natural nucleotides for incorporation by DNA polymerase, ultimately arresting the synthesis process (Toji & Cohen, 1969).
Synthesis Analysis
The synthesis of 2',3'-dideoxyadenosine triphosphate involves converting the nucleoside form to its triphosphate counterpart. This conversion is crucial for its function as it allows for incorporation into DNA strands by DNA polymerases. The synthesized compound has been shown to act as a competitive inhibitor of DNA polymerase and a terminator of polydeoxynucleotide chains, providing insights into its potential applications in DNA synthesis studies and its biochemical mechanisms (Toji & Cohen, 1969).
科学研究应用
抗病毒药物合成
2',3'-双脱氧腺苷三磷酸 (ddATP) 是抗病毒药物合成的关键成分,特别是用于治疗艾滋病毒的药物。 它作为生产几种抗艾滋病毒药物的前体,包括 司他夫定 (d4T)、扎西他滨 (ddC) 和 地达诺辛 (ddI) 。这些药物被归类为核苷逆转录酶抑制剂 (NRTIs),其作用机制是抑制逆转录酶,而逆转录酶对于艾滋病毒的复制至关重要。
DNA 测序中的链终止
在 Sanger DNA 测序法中,ddATP 用作链终止核苷酸。 它被掺入到正在生长的 DNA 链中,由于缺少 3' 羟基,导致无法进一步延伸,而 3' 羟基对于与下一个核苷酸形成磷酸二酯键是必需的 。这种特性被用来生成不同长度的 DNA 片段,用于测序目的。
酶机制研究
ddATP 用于参与核酸代谢的酶(如 DNA 聚合酶和逆转录酶)的机制研究。 通过观察 ddATP 对这些酶活性的影响,研究人员可以深入了解其作用机制以及它们如何与核苷酸底物相互作用 .
修饰 RNA 和 DNA 的生产
研究人员使用 ddATP 来生产无法被聚合酶延伸或被 DNA 连接酶连接的 RNA 和 DNA 序列。 这允许创建具有特定修饰的核酸分子,用于实验和治疗应用 .
腺苷酸环化酶抑制
ddATP 作为腺苷酸环化酶的特定抑制剂,腺苷酸环化酶是一种催化 ATP 转化为环状 AMP (cAMP) 的酶。 通过调节细胞内的 cAMP 池,ddATP 可以被用来研究受 cAMP 信号调节的生物过程和途径 .
可持续合成方案
最近的研究集中在开发合成 ddATP 及其衍生物的可持续方案。 这些方法旨在减少环境影响并提高生产基于 ddATP 的化合物的效率,而这些化合物对于抗病毒治疗至关重要 .
作用机制
Target of Action
The primary target of ddATP is DNA polymerase , an enzyme that plays a crucial role in DNA replication . DNA polymerase is responsible for the synthesis of new DNA strands during replication, and ddATP acts as a chain-elongating inhibitor for this enzyme .
Mode of Action
ddATP interacts with DNA polymerase during the process of DNA replication It is incorporated into the growing DNA strand in place of the regular nucleotide, adenosine triphosphate (ATP). This absence prevents the addition of further nucleotides, thereby terminating the elongation of the DNA chain . This property of ddATP is utilized in the Sanger method of DNA sequencing .
Biochemical Pathways
The incorporation of ddATP into a growing DNA strand disrupts the normal process of DNA replication. When ddATP is incorporated, it terminates the DNA chain, resulting in the production of DNA fragments of varying lengths. These fragments can then be separated and identified, providing the sequence of the original DNA strand . This mechanism is central to the Sanger method of DNA sequencing .
Pharmacokinetics
It’s also known that the compound is active intracellularly .
Result of Action
The primary result of ddATP’s action is the termination of DNA chain elongation during replication. This termination occurs whenever ddATP is incorporated into the growing DNA strand in place of ATP. The resulting DNA fragments can then be used to determine the sequence of the original DNA strand . This property of ddATP has made it a valuable tool in genetic research and biotechnology .
Action Environment
The action of ddATP is influenced by the cellular environment, particularly the presence of DNA polymerase and the nucleotides involved in DNA replication. The efficiency of ddATP incorporation and the subsequent termination of DNA chain elongation can be affected by the concentrations of these molecules. Additionally, factors such as pH and temperature can influence the activity of DNA polymerase and, consequently, the action of ddATP .
属性
IUPAC Name |
[[(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O11P3/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H2,11,12,13)(H2,16,17,18)/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKPWEUQDVLTCN-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O11P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90178767 | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24027-80-3 | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024027803 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02189 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2',3'-Dideoxyadenosine triphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90178767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIDEOXYADENOSINE 5'-TRIPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MCI2H1EJ6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2',3'-Dideoxyadenosine-5-triphosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060728 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does ddATP exert its antiviral activity against HIV?
A1: ddATP acts as a chain terminator of DNA synthesis. It inhibits HIV replication by acting as a competitive inhibitor of HIV-1 reverse transcriptase (HIV-1 RT), the enzyme responsible for transcribing the viral RNA genome into DNA. [, , , , , , ] Once incorporated into the growing DNA chain by HIV-1 RT, the lack of a 3′-hydroxyl group on ddATP prevents the formation of the next phosphodiester bond, halting further DNA elongation and thus blocking viral replication. [, , , , ]
Q2: What makes ddATP selective for HIV-1 RT over human DNA polymerases?
A2: While ddATP can be incorporated by both viral and human DNA polymerases, HIV-1 RT demonstrates a significantly higher affinity for ddATP compared to human DNA polymerases α, β, and γ. [] This difference in binding affinity contributes to the selective inhibition of HIV-1 replication.
Q3: Does ddATP affect any other cellular processes besides viral reverse transcription?
A3: Yes, ddATP can also inhibit terminal deoxynucleotidyl transferase (TdT), an enzyme primarily found in immature lymphocytes. [] TdT adds nucleotides to the ends of DNA, contributing to antibody diversity. Inhibition of TdT by ddATP can lead to selective toxicity in TdT-positive cells. [, ]
Q4: What is the molecular formula and weight of ddATP?
A4: Unfortunately, the provided scientific articles do not explicitly state the molecular formula and weight of ddATP. Please refer to chemical databases like PubChem or ChemSpider for this information.
Q5: Is there any spectroscopic data available for ddATP?
A5: The provided articles mainly discuss the biological activity and metabolism of ddATP and do not delve into detailed spectroscopic characterization. For spectroscopic data, we recommend consulting specialized databases like the NIST Chemistry WebBook.
Q6: These areas are not extensively covered in the provided research. Where can I find more information about them?
A6: For information on material compatibility and stability, catalytic properties, computational studies, and other specialized applications of ddATP, we suggest exploring dedicated chemical databases, review articles focusing on nucleoside analogs, and publications specifically addressing those aspects.
Q7: How do structural modifications to ddATP affect its activity against HIV-1 RT?
A7: Research shows that even minor structural modifications to ddATP can significantly impact its activity against HIV-1 RT. For instance, the substitution of the 3′-hydroxyl group with a fluorine atom in 2′-β-fluoro-2′,3′-dideoxyadenosine triphosphate (F-ddATP) results in a 20-fold decrease in inhibitory activity against HIV-1 RT compared to ddATP. [] This highlights the importance of the 3′-hydroxyl group for efficient chain termination and emphasizes the sensitivity of HIV-1 RT to subtle structural changes in nucleoside analogs.
Q8: What is the significance of the Q151M mutation in HIV-1 RT?
A8: The Q151M mutation in HIV-1 RT, often accompanied by other mutations like A62V, V75I, F77L, and F116Y (collectively known as the Q151M complex), is a major contributor to multi-nucleoside drug resistance. [] This mutation alters the dNTP binding pocket of HIV-1 RT, decreasing its affinity for ddATP and other nucleoside analogs like ddCTP and AZTTP, ultimately reducing their inhibitory effects. []
Q9: Can this resistance be overcome?
A9: Research suggests that α-boranophosphate nucleotide analogs might offer a way to circumvent the multidrug resistance caused by Q151M and other related mutations. These analogs have shown promising results in restoring the binding affinity and incorporation rate of nucleoside analogs into the viral DNA, thus combating resistance. [, ]
Q10: How is the efficacy of ddATP evaluated in laboratory settings?
A11: The efficacy of ddATP is commonly assessed in vitro using cell-based assays that measure its ability to inhibit HIV replication in cultured cells. [, , ] These assays typically involve infecting susceptible cells with HIV in the presence of varying concentrations of ddATP and measuring viral replication after a specific incubation period. The concentration of ddATP required to inhibit viral replication by 50% (EC50) is a standard measure of its antiviral potency.
Q11: How do the in vivo levels of ddATP correlate with its antiviral activity?
A12: Research indicates a direct correlation between intracellular levels of ddATP and its antiviral activity against HIV. [, ] For instance, one study found that peripheral blood mononuclear cells from HIV-infected patients treated with 2′-β-fluoro-2′,3′-dideoxyadenosine (F-ddA), a prodrug of F-ddATP, had F-ddATP levels ranging from 1.5 to 3.5 pmol/106 cells, which correlated with a reduction in viral load. [] This underscores the importance of maintaining adequate intracellular concentrations of ddATP for effective HIV suppression.
Q12: How does HIV-1 develop resistance to ddATP?
A13: HIV-1, like many viruses, can rapidly mutate, leading to the emergence of drug-resistant strains. Mutations in the HIV-1 RT gene, particularly those within the dNTP binding site, can reduce the binding affinity of ddATP and decrease its incorporation efficiency, ultimately leading to drug resistance. [, , , ]
Q13: Does resistance to one drug translate to resistance to others?
A14: Yes, cross-resistance is a significant concern in HIV treatment. The emergence of mutations conferring resistance to one nucleoside analog, like AZT, can often lead to cross-resistance to other nucleoside analogs, including ddATP. This highlights the need for combination therapy to suppress viral replication effectively and minimize the development of drug resistance. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



